N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is classified as a heterocyclic compound due to the presence of the thiadiazole ring. It also falls under the category of sulfonamides and amides, which are known for their diverse biological activities.
The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps:
The molecular structure of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide features a central thiadiazole ring attached to an aromatic phenyl group via a sulfonamide linkage. The acetamide group further extends from this structure.
The molecular formula is , with a molar mass of approximately 296.36 g/mol. The compound's structural representation includes functional groups that contribute to its biological activity and solubility properties.
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide can undergo several types of chemical reactions:
These reactions are crucial for modifying the compound's properties and enhancing its biological activity. Careful selection of reagents and conditions is necessary to avoid unwanted side reactions.
The mechanism of action for N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets within cells:
Research indicates that compounds containing thiadiazole structures often exhibit significant anticancer properties by targeting pathways involved in cell proliferation and survival .
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically appears as a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide and ethanol.
The compound exhibits stability under normal conditions but may degrade under extreme pH or temperature variations. Its reactivity profile allows for various modifications that enhance its pharmacological properties .
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide has several notable applications:
This sulfonamide-thiadiazole hybrid features a systematic IUPAC name of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide, reflecting its three key structural domains: an acetylated aniline moiety, a central sulfonamide bridge, and a 5-ethyl-substituted 1,3,4-thiadiazole ring. Its molecular formula is C₁₂H₁₄N₄O₃S₂, with a molecular weight of 326.40 g/mol, confirmed by high-resolution mass spectrometry [1] [4]. The SMILES notation (CC(NC1=CC=C(S(=O)(NC2=NN=C(CC)S2)=O)C=C1)=O) precisely encodes the atomic connectivity, emphasizing the acetamide linkage at the para position relative to the sulfonamide group. The 5-ethyl modification on the thiadiazole ring represents a strategic alkyl substitution that enhances lipophilicity compared to unsubstituted analogs [3].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide |
CAS Registry Number | 1037-51-0 |
Molecular Formula | C₁₂H₁₄N₄O₃S₂ |
Molecular Weight | 326.40 g/mol |
Alternative Names | 4-Acetylamino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide; N⁴-Acetyl-sulfaethidole |
The structural architecture of this compound emerges from three decades of rational drug design exploring sulfonamide pharmacophores conjugated with nitrogen-sulfur heterocycles. Early prototypes like acetazolamide (a 1,3,4-thiadiazole-sulfonamide hybrid) established the carbonic anhydrase inhibitory potential of this chemical class in the 1950s [3]. Medicinal chemistry optimization subsequently revealed that substitutions at the 5-position of the thiadiazole ring significantly modulated biological activity. The introduction of an ethyl group (as in this compound) represented a strategic advance over simpler methyl or unsubstituted variants, balancing electronic effects and lipophilicity to enhance target selectivity [1] [3]. This molecular evolution occurred alongside technological improvements in heterocyclic synthesis, particularly in the formation of the thiadiazole nucleus from thiosemicarbazide precursors under acidic conditions—methodologies that enabled scalable production of 5-alkyl substituted derivatives [3] [6]. The compound's specific combination of a polar sulfonamide linker and lipophilic ethyl-thiadiazole domain exemplifies modern hybrid pharmacophore design principles, enabling dual interactions with biological targets while maintaining favorable physicochemical properties [1].
This ethyl-substituted derivative exhibits multifaceted bioactivity stemming from its dual pharmacophoric elements. Its sulfonamide component enables potent carbonic anhydrase inhibition (particularly against tumor-associated isoforms CA-IX and CA-XII), while the thiadiazole moiety contributes independent anticancer effects through tubulin interaction and kinase modulation [3] [5]. In breast cancer models (MDA-MB-231 cell line), structural analogs demonstrated exceptional cytotoxicity with IC₅₀ values reaching 9 μM, surpassing reference drugs like imatinib (IC₅₀ = 20 μM) [7]. The compound's molecular architecture facilitates DNA interaction through thiadiazole-mediated intercalation, disrupting replication in rapidly dividing cells [5]. Additionally, derivatives containing the 5-ethyl-1,3,4-thiadiazole unit exhibit significant tyrosinase inhibitory activity (Kᵢ values ~0.19 μM), suggesting applications in dermatological hyperpigmentation disorders [3]. The electron-rich thiadiazole sulfur and nitrogen atoms enable coordination with metalloenzymes, while the acetamide group provides metabolic stability—properties that collectively underscore its utility as a privileged scaffold in anticancer, antimicrobial, and enzyme-targeted drug discovery [5] [9].
Table 2: Therapeutic Potential of Thiadiazole-Sulfonamide Hybrids
Biological Activity | Mechanistic Basis | Experimental Findings |
---|---|---|
Anticancer Activity | Carbonic anhydrase IX/XII inhibition; Tubulin disruption | IC₅₀ = 9 μM against MDA-MB-231 breast cancer cells; >89% growth inhibition of PC3 prostate cancer cells at 10 μM |
Tyrosinase Inhibition | Copper chelation at enzyme active site | Kᵢ = 0.19 μM for 5-(4-hydroxyphenyl)-1,3,4-thiadiazole analogs |
Antimicrobial Effects | DNA gyrase interaction; Metabolic pathway disruption | Moderate activity against Gram-negative pathogens; Enhanced by lipophilic 5-alkyl substitutions |
Carbonic Anhydrase Modulation | Zinc coordination in catalytic pocket | Selective inhibition of tumor-associated isoforms (CA-IX) at nanomolar concentrations |
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7